molecular formula C16H14Cl2N4O2 B1678848 6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 381186-64-7

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B1678848
M. Wt: 365.2 g/mol
InChI Key: NFPWWZIRTMIQKT-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. They are known for their wide range of biological activities .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives have been explored for their effectiveness as corrosion inhibitors. In one study, related compounds were synthesized and investigated for their potential to inhibit mild steel corrosion in HCl solution. The findings suggest these compounds, through gravimetric, electrochemical, and Density Functional Theory (DFT) studies, exhibit significant corrosion inhibition properties, which could be beneficial in industrial applications to prolong the life of metal components (Yadav et al., 2016).

Antimicrobial Agents

Derivatives of the compound have been utilized as building blocks in the synthesis of new classes of antimicrobial agents. Novel pyrazolopyranooxazinones and pyrazolopyranopyrimidinones, derived from similar compounds, showed potent antimicrobial activity. This research underscores the potential of pyranopyrazole derivatives in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria (El-ziaty et al., 2016).

Optical and Electronic Material

Studies on pyranopyrazole and related compounds have also focused on their structural and optical properties for potential applications in material science. Research into the optical properties of thin films derived from similar compounds indicates their utility in electronic and photonic devices, where their light-absorbing and emitting properties could be particularly valuable (Zeyada et al., 2016).

Anti-Cancer Activity

A nanoformulation of a novel Pyrano[2,3-c] Pyrazole heterocyclic compound demonstrated potential anti-cancer activity by blocking the cell cycle through a P53-independent pathway. This study highlights the potential of such compounds in cancer therapy, emphasizing the need for further in vivo studies to develop new therapeutic agents (Sun et al., 2019).

Electronic and Spectral Enhancement

Research on fluoropyrazolecarbonitrile derivatives, related to the compound , has explored their interaction with fullerene molecules, revealing significant electronic and spectral property enhancements. This suggests their potential in developing advanced materials for electronic applications or as part of novel sensor technologies (Biointerface Research in Applied Chemistry, 2022).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2/c1-2-3-11-13-12(8-4-7(17)5-10(18)14(8)23)9(6-19)15(20)24-16(13)22-21-11/h4-5,12,23H,2-3,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWWZIRTMIQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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